2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid
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Overview
Description
2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an isopropylamino group, a ketone group, and a m-tolylamino group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of isopropylamine with a suitable precursor, followed by the introduction of the m-tolylamino group and the formation of the ketone and carboxylic acid functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Isopropylamino)-4-oxo-4-(p-tolylamino)butanoic acid: Similar structure but with a para-substituted tolyl group.
2-(Isopropylamino)-4-oxo-4-(o-tolylamino)butanoic acid: Similar structure but with an ortho-substituted tolyl group.
2-(Isopropylamino)-4-oxo-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The unique combination of the isopropylamino, ketone, and m-tolylamino groups in 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid imparts specific chemical and biological properties that may not be present in its analogs. This uniqueness can be leveraged in designing targeted applications and studying specific biochemical pathways.
Properties
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(propan-2-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)15-12(14(18)19)8-13(17)16-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOXEIQTSDRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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